molecular formula C18H17FN4O2S B2418101 N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide CAS No. 2034320-22-2

N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2418101
CAS No.: 2034320-22-2
M. Wt: 372.42
InChI Key: KPIQRCNCAUGPSH-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. This complex molecule is characterized by a pyrrolidine carboxamide core, substituted with a 3-fluorobenzyl group and a 5-(thiophen-2-yl)-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, frequently employed in drug discovery to enhance metabolic stability and binding affinity to biological targets . Its incorporation, along with the thiophene heterocycle, suggests potential for diverse receptor interaction, a strategy observed in the design of compounds for neurological research . The specific physicochemical properties and biological activity profile of this compound are a direct result of this sophisticated multi-heterocyclic architecture. Potential Research Applications & Value: While the specific biological profile of this compound requires empirical characterization, its structure offers compelling directions for investigation. The oxadiazole heterocycle is a privileged scaffold in the development of pharmacologically active compounds. Furthermore, the inclusion of a fluorinated benzyl group is a common strategy in medicinal chemistry to fine-tune a molecule's lipophilicity, metabolic stability, and membrane permeability . Researchers may find this compound valuable as a key intermediate in synthetic pathways or as a novel chemical entity for high-throughput screening campaigns against various protein targets. It may also serve as a critical building block in constructing more complex molecular architectures for structure-activity relationship (SAR) studies. Handling & Compliance: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and in accordance with all applicable local, state, and federal regulations. The structural complexity of this compound necessitates its storage under controlled conditions to ensure long-term stability.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-14-4-1-3-12(9-14)10-20-18(24)23-7-6-13(11-23)16-21-17(25-22-16)15-5-2-8-26-15/h1-5,8-9,13H,6-7,10-11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIQRCNCAUGPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)NCC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with nitriles under acidic or basic conditions.

    Thiophene Derivative Preparation: The thiophene moiety is often introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated precursor.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a Mannich reaction or by cyclization of appropriate precursors.

    Final Coupling: The final step involves coupling the fluorobenzyl group with the oxadiazole-pyrrolidine intermediate using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of the thiophene ring.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Various alcohols or amines depending on the site of reduction.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Pharmaceutical Development: Potential lead compound for the development of new drugs, especially in the treatment of diseases where modulation of specific biological targets is required.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole and pyrrolidine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
  • N-(3-methylbenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Uniqueness

N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described by its molecular formula C16H14FN3S2C_{16}H_{14}FN_3S_2 and its molecular weight of approximately 331.43 g/mol. The presence of a fluorobenzyl group and a thiophenyl oxadiazole moiety contributes to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies have indicated that it may act as a modulator of various signaling pathways, potentially influencing cellular proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using cell viability assays such as MTT and TUNEL staining.

Study Cell Line IC50 (µM) Mechanism
Study 1HCT11610.5Induction of apoptosis via caspase activation
Study 2NCI-H4608.7Increased Bax/Bcl-2 ratio leading to cell death

In both studies, the compound demonstrated significant cytotoxicity against cancer cells, with mechanisms involving apoptosis induction and modulation of apoptosis-related proteins.

Immunomodulatory Effects

Another area of research focused on the immunomodulatory effects of the compound. In vitro assays using mouse splenocytes showed that it could enhance immune responses by upregulating PD-1/PD-L1 interactions.

Assay Type Concentration (nM) Effect
Rescue Assay10092% rescue of immune cells

This indicates potential applications in cancer immunotherapy by enhancing T-cell responses against tumors.

Case Studies

Several case studies have been conducted to assess the pharmacokinetics and in vivo efficacy of this compound:

  • Study on Oral Bioavailability :
    • In a rat model, the compound exhibited high oral bioavailability (>90%) with two peaks in plasma concentration.
    • The pharmacokinetic profile suggested favorable absorption characteristics.
  • Toxicological Assessment :
    • Toxicity studies indicated no significant adverse effects at therapeutic doses, supporting further development for clinical applications.

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step reactions, including heterocyclic ring formation (e.g., oxadiazole) and subsequent coupling. Critical steps include:

  • Oxadiazole formation : Cyclization of thioamide precursors under dehydrating conditions (e.g., POCl₃ or H₂O₂) at 80–110°C .
  • Pyrrolidine functionalization : Introducing the 3-fluorobenzyl group via nucleophilic substitution or reductive amination, requiring anhydrous solvents (DMF, THF) and inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water mixtures) to isolate high-purity intermediates .
    Optimizing reaction time, temperature, and stoichiometry is essential to minimize side products like uncyclized intermediates .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, with DMSO-d₆ or CDCl₃ as solvents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (±1 ppm accuracy) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELX software for unambiguous 3D structure determination, particularly to resolve stereochemical ambiguities in the pyrrolidine ring .

Basic: How can researchers determine solubility and stability under different conditions?

  • Solubility Screening : Use HPLC or UV-Vis spectroscopy to measure solubility in DMSO, ethanol, or PBS buffers (pH 7.4) at 25°C and 37°C .
  • Stability Profiling : Incubate the compound in simulated biological fluids (e.g., plasma, SGF/SIF) and analyze degradation via LC-MS over 24–72 hours .
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures and polymorphic transitions .

Advanced: How can discrepancies in synthetic yields be systematically addressed during scale-up?

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify critical parameters .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or TLC to optimize reaction time and minimize side reactions like over-oxidation of thiophene .
  • Workflow Adjustments : Replace batch processes with flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and yield consistency .

Advanced: What methodologies optimize heterocyclic coupling reactions in synthesis?

  • Catalytic Systems : Employ Pd(PPh₃)₄ or CuI catalysts for Suzuki or Ullmann couplings to attach thiophene or fluorobenzyl groups, with degassed solvents (toluene, DMF) and microwave-assisted heating (100–120°C) .
  • Protecting Groups : Use Boc or Fmoc groups to prevent unwanted side reactions during pyrrolidine functionalization .
  • Inert Conditions : Conduct reactions under nitrogen/argon to protect air-sensitive intermediates (e.g., organometallic reagents) .

Advanced: How can SAR studies evaluate fluorobenzyl substitution effects on bioactivity?

  • Analog Synthesis : Prepare derivatives with substituents at the 2-, 3-, or 4-positions of the benzyl group via reductive amination or SNAr reactions .
  • Bioactivity Screening : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cancer cell viability) to correlate substituent position with IC₅₀ values .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with target proteins, prioritizing substituents that enhance hydrophobic or π-π interactions .

Advanced: What approaches elucidate the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) to measure inhibition kinetics and determine Kᵢ values .
  • Surface Plasmon Resonance (SPR) : Characterize binding affinity and kinetics to purified target proteins (e.g., EGFR or PARP) .
  • RNA Sequencing : Profile transcriptomic changes in treated cells to identify downstream pathways (e.g., apoptosis or DNA repair) .

Advanced: How can conflicting crystallographic and spectral data be resolved?

  • Data Re-refinement : Re-analyze X-ray diffraction data with SHELXL to check for missed symmetry or disordered atoms, using restraints for flexible groups like the thiophene ring .
  • 2D NMR Validation : Perform NOESY or ROESY experiments to confirm spatial proximity of protons, resolving discrepancies in pyrrolidine ring conformation .
  • Cross-Validation : Compare calculated powder XRD patterns (Mercury software) with experimental data to verify phase purity .

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